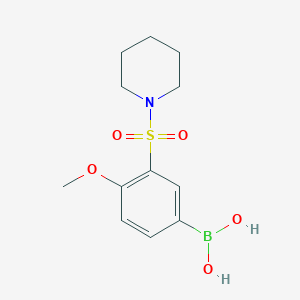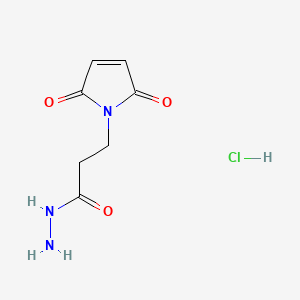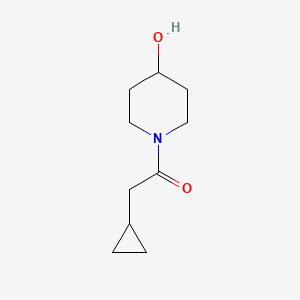
2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone
Descripción general
Descripción
2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone, also known as 2-cyclopropyl-4-hydroxypiperidine-1-one (CHP), is a cyclic ether derivative of piperidine. It is a colorless liquid with a boiling point of 131°C and a melting point of -25°C. CHP is a synthetic compound that has been studied for its potential applications in various fields. It has been used as a reagent in organic synthesis, as an insecticide, and as a pharmaceutical intermediate. In addition, CHP has been studied for its biological activity and has been found to have a wide range of pharmacological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1, 2,3-triazol-1-yl) ethanone was synthesized and characterized using various spectroscopic techniques. This compound offers insights into the stability and structural characteristics of related compounds, including 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone (Govindhan et al., 2017).
Biological Activity and Pharmacokinetics
- The compound's cytotoxicity was evaluated, and binding analysis with human serum albumin was conducted using fluorescence spectroscopy to understand its pharmacokinetic nature for further biological applications (Govindhan et al., 2017).
Antibacterial Properties
- 1-(4-(piperidin-1-yl) phenyl) ethanone, a related compound, showed notable antibacterial activity. This suggests potential antibacterial applications for compounds within this chemical class, including 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Evaluation
- Novel heterocyclic compounds containing tetrazoles and piperidine, similar to the compound , demonstrated antimicrobial activity. This indicates the potential for antimicrobial uses of 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Antileukemic Activity
- 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives showed significant antileukemic activity against human leukemic cell lines. This suggests the potential for compounds like 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone in antileukemic therapies (Vinaya et al., 2012).
Wound-Healing Potential
- Derivatives of similar compounds have demonstrated in vivo wound-healing activity. This indicates the possibility of 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone being useful in wound healing applications (Vinaya et al., 2009).
Antitubercular Activity
- Cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, a similar compound, showed promising antitubercular activity. This suggests potential for 2-Cyclopropyl-1-(4-hydroxy-piperidin-1-yl)-ethanone in treating tuberculosis (Bisht et al., 2010).
Propiedades
IUPAC Name |
2-cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSGWLHBLFKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



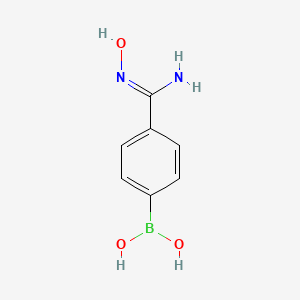
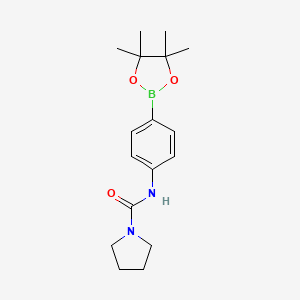
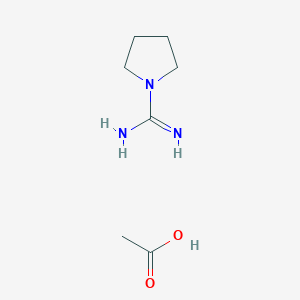
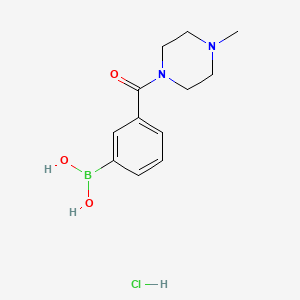
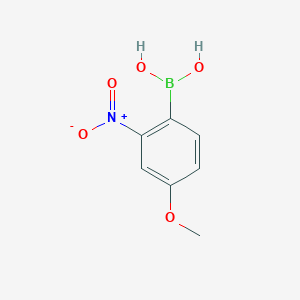
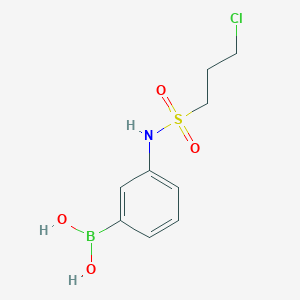
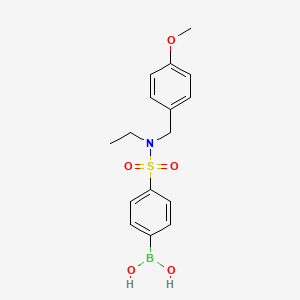
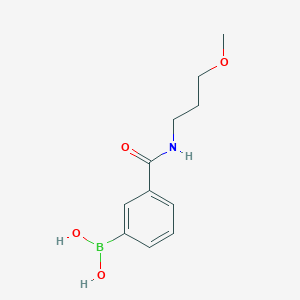
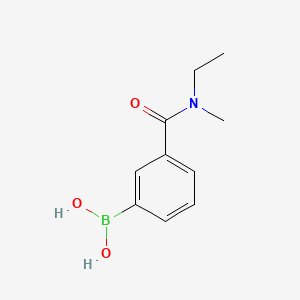
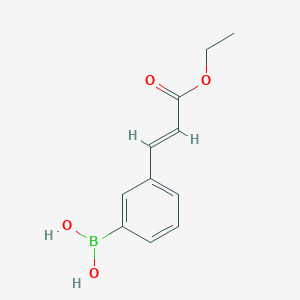
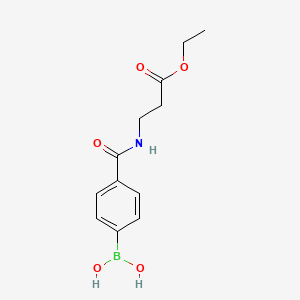
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)
